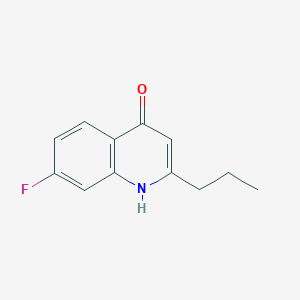

7-Fluoro-2-propyl-4-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070879-94-5 |

|---|---|

Molecular Formula |

C12H12FNO |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

7-fluoro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |

InChI Key |

RKZVEMLFZPWBSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 2 Propyl 4 Quinolinol and Analogues

Classical Quinoline (B57606) Synthesis Approaches Applicable to 4-Quinolinols

Traditional methods for quinoline synthesis have been adapted to produce 4-quinolinol derivatives, including those with fluorine substitution. These methods, while established, often require harsh reaction conditions.

Adaptations of the Camps Cyclization for 4-Quinolinol Synthesis

The Camps cyclization is a classical method that involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form a mixture of 2-hydroxyquinolines and 4-hydroxyquinolines. wikipedia.orgmdpi.com The regioselectivity of the reaction is a critical aspect that can be adapted to favor the formation of the desired 4-quinolinol isomer.

The mechanism of the Camps cyclization involves an intramolecular aldol (B89426) condensation of the N-(2-acylaryl)amide substrate. nih.gov The direction of the cyclization can be influenced by the choice of the base. A strong base, such as sodium hydroxide, tends to deprotonate the methylene (B1212753) group adjacent to the ketone, leading to the formation of a quinolin-4-one. nih.gov Conversely, a weaker base may favor deprotonation at the amide's alpha-position, resulting in the corresponding quinolin-2-one. nih.gov

A notable adaptation of this method is a two-step synthesis of 2-aryl-4-quinolones developed by Buchwald's group. This approach involves a copper-catalyzed amidation of a 2-halogenoacetophenone, followed by a base-mediated Camps cyclization. nih.gov This sequential process has demonstrated good to excellent yields for a range of 2-aryl-4-quinolinones. nih.gov

Table 1: Influence of Base Strength on Camps Cyclization Product

| Base Strength | Favored Deprotonation Site | Predominant Product | Reference |

| Strong (e.g., NaOH) | Methylene group of the ketone | Quinolin-4-one | nih.gov |

| Weaker (e.g., Cs₂CO₃) | Alpha-position of the amide | Quinolin-2-one | nih.gov |

Application of the Gould-Jacobs Reaction to Fluoroquinolinols

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolin-4-ones and has been extensively applied to the preparation of fluoroquinolone antibiotics. mdpi.comwikipedia.org The reaction typically proceeds in a series of steps starting with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org The resulting intermediate is then cyclized at high temperatures, followed by saponification and decarboxylation to yield the 4-quinolinol. wikipedia.org

This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org However, the classical approach often requires harsh conditions, with cyclization temperatures exceeding 250 °C, which can lead to side reactions and decomposition. mdpi.com The use of high-boiling inert solvents like diphenyl ether can improve yields to as high as 95% in many cases. mdpi.com

A significant application of this reaction is in the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids, which are key intermediates for many antibacterial agents. lookchem.comresearchgate.net The reaction of a substituted fluoroaniline (B8554772) with diethyl ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis, provides the desired fluorinated 4-hydroxyquinoline (B1666331) derivatives in good yields. lookchem.com

Table 2: Synthesis of Fluoro-4-hydroxyquinoline-3-carboxylic acids via Gould-Jacobs Reaction

| Fluoroaniline Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Fluoroaniline (B146934) | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 1. Diethyl ethoxymethylenemalonate, 100°C; 2. Diphenyl ether, 250°C; 3. NaOH(aq), reflux | Good | lookchem.com |

| 3-Fluoroaniline (B1664137) | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 1. Diethyl ethoxymethylenemalonate, 100°C; 2. Diphenyl ether, 250°C; 3. NaOH(aq), reflux | Good | lookchem.com |

| 4-Fluoroaniline | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 1. Diethyl ethoxymethylenemalonate, 100°C; 2. Diphenyl ether, 250°C; 3. NaOH(aq), reflux | Good | lookchem.com |

Modified Snieckus Synthesis for Substituted Quinolin-4-ones

A modification of the Niementowski reaction, the Snieckus synthesis, provides a regioselective route to 3-substituted quinolin-4-ones. nih.govmdpi.com This method utilizes an ortho-metallation reaction of an anthranilic acid amide. mdpi.com

The process begins with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization, yielding the 3-substituted quinolin-4-one. mdpi.com The Snieckus method is advantageous due to the availability of a wide range of substituted anthranilic acid amides and the relatively mild, base-promoted reaction conditions. mdpi.com

Novel and Advanced Synthetic Protocols for 7-Fluoro-2-propyl-4-quinolinol

More recent synthetic strategies focus on the use of catalysts and multicomponent reactions to improve efficiency, yield, and substrate scope, while often employing milder reaction conditions.

Catalytic Strategies in Fluorinated Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for quinoline synthesis, which can be applied to the formation of fluorinated 4-quinolinols. These strategies offer advantages in terms of efficiency and functional group tolerance.

Palladium-catalyzed carbonylative reactions have been employed for the synthesis of quinolin-4-ones. nih.gov For instance, the coupling of 2-iodoaniline (B362364) with terminal acetylenes in the presence of carbon monoxide and a palladium catalyst can yield the quinolin-4-one core. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the synthesis of quinolin-4-ones. nih.govmdpi.com The reaction mechanism involves the nucleophilic attack of the NHC on an aldehyde, followed by a series of transformations leading to the cyclized quinolin-4-one product. nih.govmdpi.com

Furthermore, tetra-n-butylammonium fluoride (B91410) (TBAF) has been utilized as a versatile organocatalyst in the synthesis of complex quinolinone derivatives. nih.gov It can act as a mild base and a source of fluoride ions, facilitating reactions such as the one-pot cyclocondensation to form pyrano quinolinone derivatives. nih.gov

Table 3: Overview of Catalytic Strategies for Quinolin-4-one Synthesis

| Catalyst Type | General Reaction | Key Features | Reference |

| Palladium complexes | Carbonylative coupling of 2-iodoanilines and terminal acetylenes | Utilizes carbon monoxide as a carbonyl source. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Cyclization involving aldehydes and other precursors | Organocatalytic, metal-free approach. | nih.govmdpi.com |

| Tetra-n-butylammonium fluoride (TBAF) | Cyclocondensation reactions | Acts as a mild base and fluoride source. | nih.gov |

Multicomponent Reactions Leading to the 4-Quinolinol Core

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, and these can be adapted to produce the 4-quinolinol core.

One such example is an electrochemically induced catalytic multicomponent transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile. nih.gov This method leads to the formation of functionalized spirocyclic systems containing a pyrano[3,2-c]quinoline scaffold. nih.gov

While not directly yielding simple 4-quinolinols, this illustrates the potential of MCRs to construct complex molecules based on the 4-hydroxyquinoline framework in an environmentally benign manner. Further research into MCRs specifically designed to terminate at the 4-quinolinol stage is an active area of investigation.

Regioselective Functionalization at the C-7 Position with Fluorine

The regioselective introduction of a fluorine atom at the C-7 position of the 2-propyl-4-quinolinol scaffold is most commonly achieved by employing a starting material that already contains the fluorine atom at the desired position. This "bottom-up" approach ensures high regioselectivity, circumventing the challenges of direct fluorination on a pre-formed quinoline ring, which could lead to a mixture of isomers.

Classical quinoline cyclization reactions are well-suited for this strategy. Methods such as the Conrad-Limpach synthesis and the Gould-Jacobs reaction utilize substituted anilines as key building blocks. alfa-chemistry.comnih.govwikipedia.org To obtain the 7-fluoro substitution pattern, 3-fluoroaniline is the logical precursor. The cyclization reaction with a suitable three-carbon component will then form the quinoline ring, with the fluorine atom locked in the C-7 position.

Key Synthetic Approaches:

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. alfa-chemistry.com For the synthesis of this compound, 3-fluoroaniline would be reacted with a β-ketoester bearing a propyl group, such as ethyl 2-oxohexanoate (B1239944). The reaction typically proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (around 250 °C) to yield the 4-hydroxyquinoline. alfa-chemistry.comorganic-chemistry.org The high temperature required for the cyclization is a critical parameter of this reaction. alfa-chemistry.com

Gould-Jacobs Reaction: This reaction provides another robust route to 4-hydroxyquinolines. nih.gov It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. nih.govwikipedia.org To incorporate the C-2 propyl group, a modified approach using a β-ketoester like ethyl 2-oxohexanoate in a reaction with 3-fluoroaniline would be necessary, which aligns more with the Conrad-Limpach conditions. The standard Gould-Jacobs reaction is more typically used for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives. organic-chemistry.org

More modern approaches, such as late-stage C-H bond functionalization, offer the potential for direct fluorination of a pre-synthesized 2-propyl-4-quinolinol. chemrxiv.org These methods, often employing electrophilic fluorinating agents and transition-metal catalysts, are an area of active research. However, achieving high regioselectivity at the C-7 position can be challenging and may depend on the directing effects of the existing substituents on the quinoline ring. chemrxiv.org

Stereoselective Synthesis of Fluoroquinolinol Intermediates

The development of stereoselective methods for the synthesis of fluoroquinolinol intermediates is crucial when chiral centers are desired in the final molecule. While this compound itself is achiral, the synthesis of analogues with chiral side chains or stereocenters on the quinoline nucleus requires asymmetric methodologies.

The enantioselective Friedländer synthesis represents a viable strategy for constructing chiral quinoline cores. organic-chemistry.org This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and its asymmetric variant can be achieved using chiral catalysts. organic-chemistry.org

Catalytic Systems for Asymmetric Synthesis:

Chiral Brønsted Acids: These catalysts can activate the substrates and control the stereochemical outcome of the cyclization. nih.govnih.gov Chiral phosphoric acids, for example, have been successfully employed in various asymmetric transformations.

Organocatalysts: Chiral amines or prolinamide-derived catalysts can be used to facilitate an enantioselective Friedländer condensation. organic-chemistry.org These catalysts operate by forming chiral enamines or iminium ions as key intermediates, which then undergo a stereocontrolled cyclization.

For instance, an asymmetric Friedländer reaction could be envisioned between a 2-amino-4-fluorobenzaldehyde (B111960) and a chiral enamine derived from 2-pentanone, catalyzed by a chiral Brønsted acid. This would generate a chiral intermediate that could then be converted to the desired fluoroquinolinol analogue.

Another approach involves the use of chiral ligands in transition-metal-catalyzed reactions. acs.org While often used for functionalizing a pre-existing quinoline, these methods can also be adapted for asymmetric cyclization reactions. The design and synthesis of chiral ligands containing quinoline motifs is an active area of research, providing a toolbox for various asymmetric transformations. acs.org

Precursors and Starting Materials for this compound Synthesis

The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors that introduce the propyl and fluoro substituents, as well as form the core quinoline structure.

Strategies for Incorporating the Propyl Moiety at C-2

The introduction of the propyl group at the C-2 position of the 4-quinolinol ring is typically accomplished during the primary cyclization step. This is achieved by selecting a precursor that contains the propyl group in a suitable form to react with the aniline derivative.

Key Precursors and Reactions:

β-Ketoesters: For the Conrad-Limpach synthesis, a β-ketoester is the key reactant that provides the C-2 and C-3 atoms of the quinoline ring, along with the C-2 substituent. alfa-chemistry.comsynarchive.com To introduce a propyl group, ethyl 2-oxohexanoate is the required precursor. This compound can be synthesized through various methods, including the Claisen condensation of ethyl butyrate (B1204436) and diethyl oxalate, followed by decarboxylation.

Ketones with α-Methylene Groups: The Friedländer synthesis utilizes a ketone with an α-methylene group. wikipedia.org To obtain a 2-propyl-substituted quinoline, 2-pentanone (methyl propyl ketone) would be reacted with a 2-amino-4-fluorobenzaldehyde or a related derivative. The reaction involves an aldol-type condensation followed by cyclization and dehydration. wikipedia.orgjk-sci.com

The table below summarizes the key reactions and the corresponding precursors for introducing the C-2 propyl group.

| Reaction | Precursor for Propyl Group | Aniline Derivative | Resulting Moiety |

| Conrad-Limpach Synthesis | Ethyl 2-oxohexanoate | 3-Fluoroaniline | 2-Propyl-4-quinolinol |

| Friedländer Synthesis | 2-Pentanone | 2-Amino-4-fluorobenzaldehyde | 2-Propylquinoline |

Introduction of the Fluorine Atom at C-7

The most reliable and regioselective method for introducing the fluorine atom at the C-7 position is to begin the synthesis with an aniline precursor that is already fluorinated at the meta-position relative to the amino group.

Key Precursor:

3-Fluoroaniline: This commercially available compound is the ideal starting material for syntheses like the Conrad-Limpach and Gould-Jacobs reactions. alfa-chemistry.comnih.gov During the thermal or acid-catalyzed cyclization, the aniline nitrogen attacks one carbonyl of the β-dicarbonyl compound, and the subsequent ring closure occurs at the ortho-position to the amino group that is not sterically hindered and is electronically favored. In the case of 3-fluoroaniline, this leads unambiguously to the formation of a 7-fluoro-substituted quinoline ring.

The reaction of 3-fluoroaniline with a suitable partner, such as ethyl 2-oxohexanoate in the Conrad-Limpach synthesis, directly yields the this compound skeleton in a single cyclization step. alfa-chemistry.com This approach avoids the need for potentially low-yielding and non-regioselective late-stage fluorination reactions.

Preparation of Key Anthranilic Acid and Anilide Intermediates

The synthesis of the quinoline ring often proceeds through intermediates derived from anthranilic acid or anilides. For the target molecule, fluorinated versions of these intermediates are required.

Fluorinated Anthranilic Acids: While 3-fluoroaniline is a direct precursor in some syntheses, other routes may start from fluorinated anthranilic acids (2-aminobenzoic acids). For example, 4-fluoroanthranilic acid can be a precursor for certain quinolone syntheses, although for 7-fluoro substitution, a derivative of 3-fluoroaniline is more direct.

Fluorinated Anilide Intermediates: In the Conrad-Limpach synthesis, the initial reaction between 3-fluoroaniline and a β-ketoester like ethyl 2-oxohexanoate can proceed through an intermediate β-aminoacrylate or an anilide, depending on the reaction conditions. alfa-chemistry.comwikipedia.org At lower temperatures, the reaction favors the formation of the β-aminoacrylate (an enamine), which is the kinetic product. wikipedia.org This intermediate is then isolated and heated to a high temperature to effect cyclization.

The general scheme for the formation of the key enamine intermediate is as follows:

3-Fluoroaniline + Ethyl 2-oxohexanoate → Ethyl 3-(3-fluoroanilino)-2-hexenoate (Intermediate) → this compound

Derivatization Strategies and Molecular Modification of 7 Fluoro 2 Propyl 4 Quinolinol

Functionalization at the Quinolone Nitrogen Atom (N-1)

The nitrogen atom at the 1-position (N-1) of the 7-fluoro-2-propyl-4-quinolinol ring is a key site for derivatization, most commonly through alkylation or arylation reactions. These modifications can significantly impact the molecule's steric and electronic properties, influencing its interaction with biological targets.

Alkylation of the N-1 position is typically achieved by treating the parent quinolinol with an appropriate alkyl halide in the presence of a base. The choice of base, such as potassium carbonate or sodium hydride, and solvent, like dimethylformamide (DMF), can influence the reaction's efficiency. researchgate.net This approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups. For instance, reaction with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further modified. juniperpublishers.com The introduction of different alkyl chains can modulate the lipophilicity and membrane permeability of the resulting compounds.

Two-dimensional NMR spectroscopy techniques, such as HSQC, HMBC, and NOESY, are crucial for confirming the regioselectivity of the alkylation, ensuring that the substitution has occurred at the N-1 position rather than the C-4 oxygen. juniperpublishers.com

Table 1: Representative N-1 Substituted Derivatives of this compound

| Substituent (R) | Reagent | General Reaction Conditions |

|---|---|---|

| Methyl | Methyl iodide | K₂CO₃, DMF |

| Ethyl | Ethyl bromide | NaH, THF |

| Benzyl | Benzyl chloride | K₂CO₃, DMF, heat |

| 2-Hydroxyethyl | 2-Bromoethanol | Cs₂CO₃, DMF |

Modifications and Substitutions at the C-2 Propyl Side Chain

The C-2 propyl side chain offers another avenue for structural diversification. Modifications at this position can influence the compound's interaction with the active site of a target protein and affect its metabolic stability.

One potential strategy involves the oxidation of the propyl group. Depending on the reaction conditions and the oxidizing agent used, this could lead to the formation of a propenyl group through dehydrogenation, or the introduction of a hydroxyl or carbonyl group at one of the carbon atoms of the propyl chain. For instance, benzylic oxidation of similar alkyl-substituted aromatic systems can be achieved using reagents like potassium permanganate (B83412) or selenium dioxide, though careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the quinolinol ring. youtube.com

Another approach is the introduction of functional groups through radical-mediated reactions, although this can sometimes lead to a mixture of products. The reactivity of the C-2 position can also be exploited in condensation reactions if a suitable functional group is present on the propyl chain.

Table 2: Potential Modifications of the C-2 Propyl Side Chain

| Modification | Potential Reagent/Reaction | Resulting Moiety |

|---|---|---|

| Dehydrogenation | MnO₂, heat | 2-Propenyl |

| Hydroxylation | SeO₂ | 2-(Hydroxypropyl) |

Derivatization at the C-4 Hydroxyl/Keto Moiety

The C-4 hydroxyl group is a crucial functional handle for a variety of chemical transformations. It exists in tautomeric equilibrium with the 4-keto form (4-quinolone), and its reactivity can be exploited for etherification, esterification, and substitution reactions.

O-alkylation can be achieved under basic conditions, similar to N-alkylation, though reaction conditions can be tailored to favor substitution at the oxygen atom. researchgate.net The C-4 hydroxyl group can also be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles.

A significant derivatization strategy involves the conversion of the 4-hydroxyl group to a 4-chloro substituent. This is typically accomplished using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). mdpi.com The resulting 4-chloro-7-fluoro-2-propylquinoline is a versatile intermediate for nucleophilic aromatic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce a wide range of functional groups at the C-4 position. mdpi.com

Table 3: Derivatization at the C-4 Position

| Reaction Type | Reagent | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, base | 4-Alkoxy derivative |

| Tosylation | Tosyl chloride, pyridine | 4-Tosyloxy derivative |

| Chlorination | POCl₃ / PCl₅ | 4-Chloro derivative |

| Nucleophilic Substitution (from 4-chloro) | R-NH₂ | 4-Amino derivative |

Introduction of Diverse Substituents at Other Ring Positions (C-3, C-5, C-6, C-8)

The functionalization of other positions on the quinolinol ring, such as C-3, C-5, C-6, and C-8, can be achieved through various electrophilic and organometallic reactions. These modifications are critical for fine-tuning the electronic properties and steric profile of the molecule.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene (B151609) ring portion of the quinolinol. The directing effects of the existing substituents (fluoro, propyl, and hydroxyl/keto groups) will influence the regioselectivity of these reactions.

More modern approaches, such as transition metal-catalyzed C-H activation, offer a powerful tool for the regioselective introduction of aryl, alkyl, and other functional groups at various positions of the quinoline (B57606) nucleus. nih.gov These methods often employ directing groups to control the site of functionalization. For instance, the N-oxide of the quinoline can act as a directing group for C-2 arylation or alkylation. nih.gov

The C-3 position can be functionalized through reactions like the Knoevenagel condensation if a suitable precursor is used. mdpi.com

Table 4: Potential Substitutions at Other Ring Positions

| Position | Reaction Type | Potential Reagent | Resulting Substituent |

|---|---|---|---|

| C-3 | Vilsmeier-Haack | POCl₃, DMF | -CHO |

| C-3 | Mannich Reaction | Formaldehyde, secondary amine | -CH₂NR₂ |

| C-5/C-6/C-8 | Nitration | HNO₃, H₂SO₄ | -NO₂ |

| C-5/C-6/C-8 | Halogenation | NBS, NCS | -Br, -Cl |

Synthesis of Sulfur-Containing 4-Quinolinol Analogues

The introduction of sulfur-containing moieties into the this compound scaffold can lead to compounds with interesting biological properties. This can be achieved through several synthetic routes.

One common method involves the conversion of the C-4 hydroxyl group to a 4-chloro group, as previously described, followed by reaction with a thiol (R-SH) or sodium hydrosulfide (B80085) (NaSH) to yield a 4-thioether or a 4-thiol (thioquinolone), respectively. mdpi.com The resulting 4-thioquinolones are themselves versatile intermediates for further S-alkylation. mdpi.com

Alternatively, sulfur can be introduced at other positions of the quinoline ring. For instance, the synthesis of 2-thioether derivatives of 4-hydroxyquinolines has been reported starting from substituted anilines and isothiocyanates. mdpi.com This approach could potentially be adapted for the synthesis of 2-thioalkyl-7-fluoro-4-quinolinol derivatives.

Table 5: Synthesis of Sulfur-Containing Analogues

| Position of Sulfur | Synthetic Strategy | Key Intermediate | Resulting Moiety |

|---|---|---|---|

| C-4 | Nucleophilic substitution | 4-Chloro-7-fluoro-2-propylquinoline | 4-Thioether (-SR) |

| C-4 | Nucleophilic substitution | 4-Chloro-7-fluoro-2-propylquinoline | 4-Thiol (-SH) |

Heterocyclic Annulation and Fused Ring Systems Derived from this compound Precursors

Fusing additional heterocyclic rings onto the this compound framework can generate novel, complex chemical structures with potentially unique pharmacological profiles. These fused systems can be constructed by utilizing the existing functional groups of the quinolinol to build the new ring.

For example, pyrazolo[4,3-c]quinolines can be synthesized from 4-chloroquinoline (B167314) precursors by reaction with hydrazine (B178648), followed by further cyclization steps. Similarly, thiazolo[4,5-c]quinolines can be prepared from appropriate amino-thiol precursors derived from the quinoline core.

The synthesis of such fused systems often involves a multi-step sequence. For instance, a 3-amino-4-chloroquinoline derivative could serve as a key intermediate for the construction of a fused pyrazole (B372694) ring. The specific reagents and reaction conditions will determine the nature of the resulting fused heterocyclic system. researchgate.netnih.gov

Table 6: Examples of Fused Heterocyclic Systems

| Fused Heterocycle | General Synthetic Approach | Key Precursor Moiety |

|---|---|---|

| Pyrazolo[4,3-c]quinoline | Cyclization with hydrazine derivatives | 3-Formyl-4-chloroquinoline or 3-cyano-4-chloroquinoline |

| Thiazolo[4,5-c]quinoline | Cyclization of an amino-thiol derivative | 3-Amino-4-thioquinoline |

| Oxazolo[4,5-c]quinoline | Cyclization of an amino-hydroxy derivative | 3-Amino-4-hydroxyquinoline |

Structure Activity Relationship Sar Studies of 7 Fluoro 2 Propyl 4 Quinolinol Analogues

Impact of Fluorine Substitution at C-7 on Biological Interaction Profiles

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. mdpi.com In the context of quinolinone-based compounds, particularly the fluoroquinolones, the presence and position of fluorine atoms are critical determinants of biological activity.

The fluorine atom at the C-7 position of the quinoline (B57606) ring in 7-Fluoro-2-propyl-4-quinolinol significantly influences its biological profile. Fluorine is the most electronegative element, and its substitution on an aromatic ring creates a strong dipole, which can engage in favorable electrostatic or dipolar interactions within a biological target's binding pocket. mdpi.com This can enhance the binding affinity of the molecule. For instance, in the related 4-aminoquinoline (B48711) series, halogen substitution has been shown to be a key factor in their antiproliferative activity. nih.gov

Furthermore, the C-F bond is very stable, and its presence can block metabolic attack at that position, thereby increasing the metabolic stability and bioavailability of the compound. mdpi.com In studies on quinazolinone derivatives, the inclusion of a fluorine atom was found to have an additional inhibitory effect in kinase assays. mdpi.com The position of the fluorine is also crucial; SAR studies of fluoroquinolone antibacterials have established that a fluorine atom at C-6 is optimal for antibacterial activity, while substitutions at C-7 and C-8 also profoundly affect the compound's potency and spectrum. nih.govresearchgate.net Specifically, the C-7 substituent in fluoroquinolones is known to influence potency and target enzyme inhibition (DNA gyrase and topoisomerase IV). mdpi.com While direct studies on this compound are limited, the principles derived from extensive research on related fluoroquinolones suggest that the C-7 fluorine is a key contributor to its potential biological interactions.

Role of the Propyl Moiety at C-2 in Modulating Ligand-Target Interactions

The substituent at the C-2 position of the quinoline ring plays a significant role in defining the molecule's steric and lipophilic character, which in turn affects its interaction with target proteins and its ability to traverse cell membranes. For this compound, this position is occupied by a propyl group.

Research on related quinolinone structures has indicated that alkyl groups at the C-2 position are often more advantageous for certain biological activities, such as antineoplastic effects, compared to bulkier aryl groups. nih.gov The propyl group provides a degree of lipophilicity, which can be crucial for cell penetration. Its size and flexibility allow it to fit into specific hydrophobic pockets within a target enzyme or receptor. In a series of 2-substituted-4-amino-6-halogenquinolines, variations at the C-2 position with arylvinyl groups led to compounds with excellent antiproliferative activity, highlighting the importance of the substituent's nature at this position. nih.gov The length and branching of the alkyl chain can be fine-tuned to optimize these interactions. The n-propyl group in this compound offers a balance of moderate lipophilicity and steric bulk, potentially contributing to a favorable binding profile without introducing excessive steric hindrance that might prevent effective ligand-target engagement.

Influence of the 4-Quinolinol/4-Oxo-1,4-dihydroquinoline Tautomerism on Activity

The 4-quinolinol scaffold exists in a tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline form. This prototropic tautomerism is a critical feature that can significantly impact the molecule's biological activity, as the two forms have different hydrogen bonding capabilities and aromaticity. elsevierpure.comnih.gov

Generally, the keto (4-oxo) form is favored in both solid and solution states and is often considered the biologically active tautomer for many quinolone activities. researchgate.net Docking studies with quinolone esters against the Plasmodium falciparum bc1 protein complex have highlighted a key role for the 4-oxo group and the N-H group in drug-target interactions, acting as hydrogen bond donors and acceptors. nih.gov The ability to form these specific hydrogen bonds is often essential for anchoring the ligand in the active site of the target protein. Loss of activity has been observed when tautomerization to the aromatic enol (4-hydroxy) form is favored or when the 4-oxo group is otherwise modified, suggesting the carbonyl functionality is crucial. nih.govresearchgate.net Therefore, the biological activity of this compound is likely dependent on the predominance of the 4-oxo tautomer, which presents a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H) that are critical for molecular recognition at the target site.

Contributions of Substituents at N-1 and Other Ring Positions to Observed Activities

While the core focus is on this compound, understanding the SAR of the broader quinolinone class provides valuable context. Substitutions at the N-1 nitrogen and other positions on the quinoline ring (C-3, C-5, C-6, C-8) are instrumental in modulating activity.

N-1 Position: The substituent on the N-1 nitrogen is essential for many quinolinone activities. nih.gov In the fluoroquinolone antibacterial class, a cyclopropyl (B3062369) group at N-1 is often considered optimal for enhancing activity against DNA gyrase. nih.gov An ethyl group is also common. The steric and electronic properties of the N-1 substituent can influence the conformation of the quinolone core and its interaction with the target.

C-3 Position: A substituent at the C-3 position, often a carboxylic acid in antibacterial fluoroquinolones, is crucial for binding to DNA gyrase. It is believed that this group should be coplanar with the quinoline ring for optimal activity. nih.gov

C-5 Position: Substituents at C-5 can affect the molecule's penetration into cells and its binding to the target.

C-6 Position: As with C-7, a fluorine atom at C-6 is a common feature in many potent fluoroquinolones, contributing significantly to their antibacterial efficacy. nih.gov

C-8 Position: The C-8 position can also be substituted to modulate activity. For example, an N-1/C-8 ring fusion can reduce lethal activity in the absence of protein synthesis in certain fluoroquinolones. researchgate.net The introduction of a methoxy (B1213986) group at C-8 has been shown to enhance the photostability of fluoroquinolones compared to unsubstituted or 8-fluoro analogues. nih.gov

Systematic Investigations of Analogues for in vitro Biological Activity

Systematic studies of quinolinone analogues have provided a wealth of data on their potential as therapeutic agents, particularly in oncology and infectious diseases. These investigations typically involve synthesizing a library of related compounds and evaluating them in various in vitro assays, such as enzyme inhibition and cellular viability assays.

For example, studies on 2-phenyl-4-quinolone (2-PQ) derivatives identified compounds with potent antimitotic activity. Compound CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) showed significant anticancer activity against numerous human cancer cell lines by inhibiting microtubule polymerization. nih.gov This highlights how modifications at C-2 (phenyl vs. propyl) and elsewhere on the ring (6,7-methylenedioxy) dramatically influence the biological target and activity.

In another study, novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives were synthesized and tested for antibacterial activity. The results showed that specific substitutions on the C-7 side chain led to potent activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The antifungal activity of fluorinated quinoline analogues has also been investigated. A series of compounds synthesized from 2-fluoroaniline (B146934) demonstrated good activity against various phytopathogenic fungi, with some derivatives showing higher efficacy than the control drug Tebufloquin against Sclerotinia sclerotiorum. nih.gov

These examples underscore the value of systematic analogue synthesis and in vitro testing in elucidating the SAR of the quinolinone scaffold. The data generated from such studies, often presented in tabular format, are essential for identifying lead compounds and guiding future drug design efforts.

| Compound | C-7 Substituent | Organism | MIC (µg/mL) |

| 8f | 3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl | MRSA 10-05 | 0.25 |

| Gemifloxacin | (R,S)-3-(Aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl | MRSA 10-05 | >32 |

| Moxifloxacin | 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl) | MRSA 10-05 | 4 |

| Ciprofloxacin (B1669076) | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl) | MRSA 10-05 | 32 |

| Data synthesized from a study on novel fluoroquinolone derivatives. mdpi.com |

| Compound | R Group on Benzoate (B1203000) Ester | S. sclerotiorum Inhibition (%) |

| 2b | 4-tert-butyl | >80 |

| 2e | 4-F | >80 |

| 2f | 2,4-di-F | >80 |

| 2k | 2-Cl, 4-F | >80 |

| 2n | 2-F, 4-CF3 | >80 |

| Tebufloquin | (Control) | 75.0 |

| Data represents activity at 50 µg/mL. Data synthesized from a study on fluorinated quinoline analogues. nih.gov |

Computational and Theoretical Studies on 7 Fluoro 2 Propyl 4 Quinolinol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. For 7-Fluoro-2-propyl-4-quinolinol, these calculations can determine a variety of molecular descriptors that are critical for understanding its behavior at a subatomic level.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution across the molecule. This map identifies electron-rich regions (nucleophilic) and electron-poor regions (electrophilic), which are vital for predicting non-covalent interactions with biological receptors. For this compound, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential, while the hydrogen on the hydroxyl group would be a site of positive potential. These quantum-chemical studies provide a foundational understanding of the molecule's electronic characteristics, which influences its interactions and biological activity. researchgate.net

| Descriptor | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of quantum chemical calculations for a molecule like this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. doi.org For this compound, docking studies can identify potential biological targets by virtually screening it against various protein structures. The process involves placing the ligand in the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. doi.org

Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the dynamic nature of the interactions. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. doi.orgnih.gov These simulations can confirm if the initial binding pose predicted by docking is maintained, providing a more accurate picture of the binding event. nih.gov For quinoline (B57606) derivatives, these studies have been instrumental in understanding their mechanism of action against targets like kinases and DNA gyrase. mdpi.commdpi.com

| Parameter | Hypothetical Finding | Implication for this compound |

| Target Protein | Protein Kinase X | Potential as a kinase inhibitor |

| Docking Score | -8.5 kcal/mol | Strong predicted binding affinity |

| Key Interactions | Hydrogen bond with ASP-154; Pi-pi stacking with PHE-80 | Specific residues crucial for binding |

| MD Simulation Time | 100 ns | Standard duration to assess complex stability |

| RMSD of Complex | Stable at ~2.1 Å after 20 ns | The ligand remains stably bound in the active site |

Note: This table presents a hypothetical scenario of docking this compound into a protein target to illustrate the data generated from such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. rjpbcs.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. researchgate.net For this compound, a QSAR model would be built using a dataset of structurally similar quinolinol derivatives with known biological activities. nih.gov

The process involves calculating various molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. Machine learning algorithms, such as Multiple Linear Regression (MLR) or Random Forest, are then used to create a model that links these descriptors to the observed activity. researchgate.net The statistical robustness of a QSAR model is evaluated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). ijpsonline.com A predictive QSAR model can guide the structural modification of this compound to enhance its desired activity. physchemres.org

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) |

| Electronic | Dipole Moment | Increased polarity may enhance solubility and binding. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

| Quantum-Chemical | LUMO Energy | Lower energy may correlate with higher reactivity. |

Note: This table illustrates the types of descriptors used in QSAR studies and their potential influence on the biological activity of quinolinol derivatives.

Pharmacophore Mapping and Drug Design Principles

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. ijpsonline.com Pharmacophore mapping for this compound would identify its key features: the quinolinol ring system as a potential aromatic/hydrophobic feature, the hydroxyl group as a hydrogen bond donor and acceptor, and the fluorine atom as a potential hydrogen bond acceptor or hydrophobic element. jneonatalsurg.com

This pharmacophore model can then be used as a 3D query to search large chemical databases for other structurally diverse molecules that share the same essential features, a process known as virtual screening. mdpi.com This approach is a cornerstone of rational drug design, allowing for the rapid identification of new potential lead compounds. ijpsonline.comjneonatalsurg.com The insights gained from the pharmacophore model also guide the design of new analogs of this compound by highlighting which functional groups are critical for activity and where modifications can be made to improve properties like potency or selectivity.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Aromatic Ring (AR) | Quinoline core |

| Hydrogen Bond Donor (HBD) | 4-hydroxyl group |

| Hydrogen Bond Acceptor (HBA) | 4-hydroxyl oxygen, quinoline nitrogen, fluorine atom |

| Hydrophobic (HY) | 2-propyl group, aromatic system |

Note: This table outlines the key pharmacophoric features of this compound.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the propyl group at the 2-position. Theoretical calculations can determine the relative energies of different conformers (e.g., gauche vs. anti) to identify the most stable, low-energy conformations. The preferred conformation can significantly influence how the molecule fits into a receptor's binding site.

Tautomerism is another critical aspect, particularly for the 4-quinolinol scaffold. This compound can exist in equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. researchgate.netresearchgate.net Quantum chemical calculations can predict the relative stability of these tautomers in different environments (gas phase, various solvents). nih.gov Studies on similar 4-hydroxyquinolines have shown that the keto form is often predominant in aqueous solutions. nih.gov Understanding the tautomeric preference of this compound is vital, as each tautomer presents a different set of functional groups and hydrogen bonding patterns to a potential biological target, which can drastically affect its activity. nih.govbeilstein-journals.org

| Isomeric Form | Relative Energy (kcal/mol) - Hypothetical | Predicted Stability |

| 4-Hydroxyquinoline (Enol) | +2.5 | Less stable |

| Quinolin-4(1H)-one (Keto) | 0.0 | More stable (Reference) |

Note: This table provides a hypothetical energy difference between the two main tautomers of this compound, illustrating how computational studies predict the more stable form.

Analytical Characterization and Detection of 7 Fluoro 2 Propyl 4 Quinolinol

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 7-Fluoro-2-propyl-4-quinolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal for mapping the carbon-hydrogen framework of the molecule. In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, with their chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents. The propyl group would exhibit characteristic signals for its methyl and methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

For a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate, the ¹H NMR spectrum in CDCl₃ showed aromatic protons in the range of δ 7.30–8.21 ppm and methyl protons at δ 2.32, 2.51, and 2.80 ppm. The ¹³C NMR spectrum displayed signals consistent with the quinoline and benzoate (B1203000) structures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the quinoline ring, and the C-F stretching vibration.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The UV-Vis spectrum of quinoline derivatives typically shows absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, the HRMS (ESI) for a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate, calculated for C₁₉H₁₆FNO₂ [M+H]⁺ was 310.1238, with a found value of 310.1243. nih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, propyl group protons (CH₃, CH₂, CH₂), and hydroxyl proton. |

| ¹³C NMR | Signals for all unique carbon atoms, including the C-F bond showing a characteristic coupling constant. |

| IR | Absorption bands for O-H, C=C, C=N, and C-F functional groups. |

| UV-Vis | Absorption maxima in the UV region corresponding to electronic transitions of the quinoline ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₂FNO, and characteristic fragmentation patterns. |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid), would be suitable for analyzing this compound. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. For the analysis of this compound, derivatization of the hydroxyl group may be necessary to increase its volatility and thermal stability. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification.

| Chromatographic Method | Typical Application | Common Parameters |

| HPLC | Purity assessment and quantification | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV |

| GC-MS | Identification and quantification of volatile derivatives | Column: Capillary column (e.g., DB-5ms); Detector: Mass Spectrometer |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. The analysis measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₂H₁₂FNO). For a pure sample, the experimental and theoretical values should be in close agreement (typically within ±0.4%).

| Element | Theoretical % for C₁₂H₁₂FNO |

| Carbon (C) | 70.23% |

| Hydrogen (H) | 5.90% |

| Nitrogen (N) | 6.82% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous proof of the molecular structure and information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While no specific crystal structure data for this compound is currently reported, related quinoline derivatives have been successfully characterized using this method. For example, the crystal structure of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol has been determined, revealing details about its molecular conformation and intermolecular hydrogen bonding. researchgate.net

Future Research Directions and Applications in Discovery Science

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

While established methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, provide foundational pathways, future research will likely focus on developing more efficient, sustainable, and selective synthetic routes to 7-fluoro-2-propyl-4-quinolinol and its analogs. acs.org The goal is to overcome limitations of traditional methods, such as harsh reaction conditions or the generation of multiple side products. nih.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov or Ugi reactions, offer a streamlined approach to constructing complex molecular architectures like the quinoline core in a single step from multiple starting materials. rsc.orgnih.gov This strategy improves atom economy and operational simplicity. nih.gov Future work could focus on designing a novel MCR specifically tailored for the one-pot synthesis of this compound.

Transition-Metal Catalysis: The use of catalysts based on copper, gold, or other transition metals has shown promise in synthesizing substituted quinolines with high yields. rsc.org Research into novel catalytic systems could enable more precise control over the regioselectivity of the cyclization process, ensuring the desired placement of the fluoro and propyl groups.

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis could lead to significant improvements in yield, purity, and scalability. This approach allows for precise control over reaction parameters and can reduce reaction times and improve safety.

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of the quinoline core. nih.gov | Design of a novel one-pot reaction using tailored starting materials. |

| Transition-Metal Catalysis | High yields, enhanced regioselectivity, milder reaction conditions. rsc.org | Development of new catalysts for selective C-C and C-N bond formation. |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. | Optimization of reaction conditions in a continuous flow reactor. |

Design and Synthesis of Advanced this compound Derivatives with Tuned Activity Profiles

The 4-quinolinol scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.govresearchgate.net Future research will focus on creating derivatives of this compound with finely tuned activity profiles by modifying specific positions on the quinoline ring. The strategic placement of different functional groups can alter the molecule's electronic properties, solubility, and steric profile, thereby influencing its biological activity.

For instance, modifications at the N1 position or the addition of substituents to the benzene (B151609) ring can lead to compounds with enhanced potency or selectivity for a specific target. mdpi.com Similarly, replacing the propyl group at the C2 position with other alkyl or aryl groups could significantly impact the compound's interaction with target proteins. nih.gov The synthesis of carboxamide derivatives at the C3 position is another strategy that has been successfully employed to create quinolinone-based compounds with diverse biological activities. mdpi.comresearchgate.net

Investigation of Multi-Targeting Approaches with 4-Quinolinol Scaffolds

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. frontiersin.org The development of multi-target agents, which can modulate several key targets simultaneously, is a promising therapeutic strategy. frontiersin.orgnih.gov The 4-quinolinol scaffold is an ideal starting point for designing such multi-target ligands. nih.govresearchgate.netresearchgate.net

Future research in this area could involve:

Hybrid Molecule Design: Creating hybrid molecules that combine the this compound core with other pharmacophores known to interact with different targets. For example, linking the quinolinol moiety to a chalcone (B49325) or a benzoic acid derivative has been shown to produce compounds with both anticancer and anti-inflammatory properties. mdpi.com

In Silico Screening: Utilizing computational methods to design and screen libraries of this compound derivatives against a panel of disease-relevant targets. nih.gov This approach can identify promising candidates for synthesis and biological evaluation.

Fragment-Based Drug Discovery: Using the fluoroquinolinol core as a starting fragment and growing it by adding other chemical moieties to occupy binding pockets on multiple target proteins.

| Multi-Target Approach | Rationale | Example Application |

| Hybrid Molecules | Combining two or more pharmacophores to engage multiple targets. mdpi.com | Designing a quinolinol-chalcone hybrid for potential dual anticancer and anti-inflammatory activity. mdpi.com |

| In Silico Design | Computationally predicting the binding of derivatives to multiple proteins. nih.gov | Screening for derivatives that inhibit both topoisomerase I and bromodomain-containing protein 4 in cancer. nih.gov |

| Fragment-Based Growth | Building a larger molecule from the core scaffold to interact with multiple sites. | Developing a ligand that targets key proteins in neurodegenerative disease pathways. mdpi.com |

Development of Fluoroquinolinol-Based Chemical Probes for Biological Research

Chemical probes are small molecules used to study and visualize biological processes and drug-target interactions in living systems. nih.govyoutube.com The inherent fluorescence of some quinoline derivatives makes the this compound scaffold an attractive candidate for the development of novel chemical probes. nih.gov

Future directions include:

Fluorescent Probes for Bioimaging: Designing derivatives that exhibit strong fluorescence upon binding to a specific protein or entering a particular cellular environment. These probes could be used to visualize the localization and activity of drug targets in real-time. nih.gov

Activity-Based Probes: Creating probes that covalently bind to the active site of an enzyme, providing a direct readout of enzymatic activity.

Affinity-Based Probes: Developing probes that can be used to isolate and identify the binding partners of this compound within a complex biological sample.

Integration of Artificial Intelligence and Machine Learning in Fluoroquinolinol Discovery

The application of AI/ML to the this compound scaffold could involve:

Predictive Modeling: Training deep neural networks to predict the biological activity of novel fluoroquinolinol derivatives against various targets, as well as their potential toxicity. mit.edunews-medical.net

Generative Models: Using AI algorithms to design entirely new fluoroquinolinol-based molecules with desired properties, exploring a much larger chemical space than what is possible through traditional methods. mit.edu

Structure-Activity Relationship (SAR) Analysis: Employing machine learning to analyze large datasets of synthesized compounds and their activities to identify the key structural features that determine potency and selectivity, thereby guiding the design of more effective molecules. news-medical.net

Potential Applications as Building Blocks in Material Science or other Non-Biological Fields

Beyond their biological applications, quinoline and quinolinone derivatives possess interesting photoactive and electronic properties that make them suitable for use in material science. researchgate.net The conjugated system of the 2-quinolone scaffold, a tautomeric form of 4-quinolinol, is known to be photoactive and has been investigated for applications in luminescent materials and sensors. researchgate.net

Future research could explore the use of this compound as a building block for:

Organic Light-Emitting Diodes (OLEDs): Incorporating the fluoroquinolinol moiety into polymers or small molecules used in the emissive layer of OLEDs.

Chemical Sensors: Developing materials that exhibit a change in fluorescence or color upon binding to specific metal ions or other analytes.

Functional Polymers: Polymerizing fluoroquinolinol derivatives to create new materials with unique optical, thermal, or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-2-propyl-4-quinolinol, and how can regioselectivity be ensured?

- Methodological Answer : Fluorinated quinolines are typically synthesized via modified Friedländer or Gould-Jacobs reactions. For 4-hydroxyquinoline derivatives like this compound, Liu and Lue (2001) demonstrated regioselective synthesis using a cyclocondensation protocol with fluoroalkyl ketones and β-keto esters under acidic conditions . Key parameters include temperature control (80–100°C) and solvent choice (e.g., acetic acid or polyphosphoric acid). Monitor reaction progress via TLC or HPLC to confirm regioselectivity.

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : While specific safety data for this compound is limited, protocols for structurally similar quinolinols (e.g., 4-Phenylquinolin-2-ol) recommend:

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid environmental release .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR : ¹⁹F NMR (δ ≈ –110 to –120 ppm for C7-F) and ¹H NMR (propyl CH₂ at δ 1.2–1.6 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 60:40) .

- MS : ESI-MS in positive mode for molecular ion [M+H]⁺ (theoretical m/z 234.1) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer : Tools like ACD/Labs Percepta Platform ( ) enable prediction of logP (estimated 2.8), pKa (4-OH ≈ 8.2), and solubility (0.1–1 mg/mL in water). Molecular dynamics simulations (e.g., Gaussian09) can optimize geometry and assess intermolecular interactions, such as hydrogen bonding at the 4-hydroxy group . Validate predictions with experimental data from analogues like 7-fluoroquinolin-8-ol .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated quinolines?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Systematic approaches include:

- Dose-Response Curves : Test across 3–5 concentrations (e.g., 1 nM–100 µM) in triplicate .

- Control Compounds : Use reference agents (e.g., ciprofloxacin for antimicrobial assays) .

- Meta-Analysis : Compare data from Marull et al. (2004) and Lefebvre et al. (2003) on fluorinated quinoline derivatives to identify trends .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- Methodological Answer :

- Fluorine Position : C7-F enhances metabolic stability and membrane permeability vs. C6-F .

- Propyl Chain : Longer alkyl chains (e.g., butyl) may increase lipophilicity but reduce solubility .

- 4-Hydroxy Group : Critical for metal chelation in antimicrobial activity; acetylation abolishes efficacy .

- Data Table :

| Modification | Bioactivity (IC₅₀) | logP |

|---|---|---|

| 7-F, 2-propyl | 12 µM (Antibacterial) | 2.8 |

| 7-F, 2-methyl | 25 µM | 2.1 |

| 6-F, 2-propyl | >50 µM | 2.7 |

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer : Follow OECD guidelines for ecotoxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.